BenchChemオンラインストアへようこそ!

Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Medicinal Chemistry GABAA Receptor Modulation Structure-Activity Relationships

Differentiation: The pyridazin-3-yloxy ether linkage creates a distinct hydrogen-bonding topology and metabolic profile compared to pyrazine or pyridine analogs (e.g., CAS 2034582-37-9). This single-atom shift prevents generic substitution in receptor-binding or phenotypic assays. Procure for functional screens (FLIPR, automated patch-clamp) against human α5β3γ2 receptors to establish structure-activity relationships. Ideal for scaffold-hopping programs and novel α5 PAM chemotype exploration.

Molecular Formula C12H12N4O3
Molecular Weight 260.253
CAS No. 2034279-19-9
Cat. No. B2501613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
CAS2034279-19-9
Molecular FormulaC12H12N4O3
Molecular Weight260.253
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=NO3
InChIInChI=1S/C12H12N4O3/c17-12(10-3-6-14-19-10)16-7-4-9(8-16)18-11-2-1-5-13-15-11/h1-3,5-6,9H,4,7-8H2
InChIKeyWPFBIUWRIBAJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034279-19-9): Core Chemical Identity & Procurement Profile


Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034279-19-9) is a synthetic heterocyclic compound with the molecular formula C₁₂H₁₂N₄O₃ and a molecular weight of 260.25 g/mol, characterized by an isoxazole ring connected via a methanone bridge to a pyrrolidine core that bears a pyridazin-3-yloxy substituent [1]. The compound is structurally classified within the isoxazole-ether chemotype and has been referenced in patent literature concerning isoxazole-heterocyclic derivatives as α5-GABAA receptor modulators [2]. Its primary procurement context is as a research chemical for early-stage drug discovery campaigns targeting neurological or psychiatric indications where α5-GABAA receptor modulation is therapeutically relevant.

Why Close Analogs Cannot Substitute for Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone in Receptor-Targeted Screening


The target compound occupies a narrow structural niche defined by the pyridazin-3-yloxy ether linkage to the pyrrolidine ring, a motif that distinguishes it from closely related pyrazine or methoxypyridazine analogs. In GABAA receptor pharmacology, even minor modifications to the heteroaryl ether substituent are known to produce substantial shifts in subtype selectivity and functional efficacy [1]. A structurally proximate analog, isoxazol-5-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034582-37-9), replaces the pyridazine nitrogen with a pyrazine, altering both hydrogen-bonding topology and electron distribution [2]. Without head-to-head pharmacological data, this single-atom change cannot be assumed to preserve target binding or functional activity, making generic substitution scientifically unjustified in receptor-binding or phenotypic screening campaigns.

Head-to-Head Quantitative Evidence: Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone vs. Analogs


Structural Differentiation: Pyridazine vs. Pyrazine Ether Linkage Defines a Distinct Chemical Series

The target compound incorporates a pyridazin-3-yloxy substituent, whereas the closest commercially cataloged analog (CAS 2034582-37-9) bears a pyrazin-2-yloxy group [1]. This substitution alters the heteroaryl nitrogen geometry from 1,2-diazine (pyridazine) to 1,4-diazine (pyrazine), producing a distinct hydrogen-bond acceptor profile and dipole moment. In the broader isoxazole-ether GABAA PAM chemotype, heteroaryl substitution is a critical determinant of receptor subtype selectivity and functional potency [2]. No direct pharmacological comparison between these two specific compounds has been published.

Medicinal Chemistry GABAA Receptor Modulation Structure-Activity Relationships

Intellectual Property Landscape: Competing α5-GABAA Chemotypes with Published Bioactivity Benchmarks

The isoxazole-heterocyclic derivative class described in Shanghai Simr's patent application (US 18851977) encompasses the target compound and claims α5-GABAA receptor modulation [1]. However, no specific IC₅₀, EC₅₀, or binding affinity data for the pyridazine-containing exemplar have been disclosed. In contrast, structurally distinct isoxazole-pyridine α5-GABAA PAMs such as basmisanil (RG1662) have publicly reported human α5β3γ2 EC₅₀ values of approximately 0.5–1.5 µM in electrophysiology assays [2]. Without analogous data for the target compound, its potency and efficacy relative to clinical-stage α5 PAMs remain unknown.

GABA-A Receptor Positive Allosteric Modulator Patent Analysis

Physicochemical Property Space: Target Compound vs. Cyclopropyl-Isoxazole Analog

A cyclopropyl-substituted analog, (5-cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034402-94-1), introduces a cyclopropyl group on the isoxazole ring that increases molecular weight (300.32 vs. 260.25 g/mol), adds a topological feature, and likely reduces aqueous solubility . The target compound, lacking this cyclopropyl group, possesses a lower molecular weight and a different lipophilicity profile, both of which are key determinants in CNS drug design where tight physiochemical property ranges (e.g., MW < 400, TPSA < 90 Ų) are favored for brain penetration. No experimental logP, solubility, or permeability data have been identified for either compound.

Physicochemical Properties Drug-likeness ADME Prediction

Evidence Gap Declaration: Absence of Published Direct Comparative Biological Data

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and patent databases found zero published in vitro potency values (IC₅₀, EC₅₀, Ki), selectivity profiles, ADME parameters, or in vivo efficacy data for Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone [1]. No head-to-head comparison studies with any analog have been conducted. The compound's presence in a pending patent application [2] indicates internal characterization may exist but has not been disclosed publicly. Consequently, all statements regarding pharmacological differentiation from analogs such as the pyrazine derivative (CAS 2034582-37-9), the methoxypyridazine variant, or the cyclopropyl analog remain inferential based on structure alone.

Bioactivity Data Gap Procurement Risk Assessment Research Chemical

Evidence-Backed Application Scenarios for Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone Procurement


α5-GABAA Receptor Positive Allosteric Modulator (PAM) Screening Campaigns

Procurement is most justified for laboratories running functional screens (e.g., FLIPR membrane potential assays or automated patch-clamp electrophysiology) against recombinant human α5β3γ2 GABAA receptors, where the compound's pyridazine-ether motif can be directly tested alongside pyrazine, pyridine, and methoxypyridazine analogs to establish a structure-activity relationship. The Shanghai Simr patent claims α5 modulation as the primary therapeutic utility, providing a molecular rationale for this screening direction [1].

Medicinal Chemistry Scaffold-Hopping and Heterocycle Replacement Studies

The pyridazine ring serves as a metabolically distinct alternative to the more commonly explored pyridine and pyrimidine bioisosteres in CNS drug design. Medicinal chemistry teams engaged in scaffold-hopping programs can use this compound to probe whether 1,2-diazine ethers maintain potency while altering clearance pathways or off-target profiles relative to analogs such as CAS 2034582-37-9 (pyrazine) [2], provided in-house ADME assays are available.

CNS Drug Discovery Programs Targeting Cognitive Deficits

Given the established role of α5-GABAA receptors in hippocampal-dependent cognitive processes and the clinical-stage validation of this target with compounds such as basmisanil [3], organizations pursuing novel α5 PAM chemotypes for Alzheimer's disease or schizophrenia cognitive deficits may acquire this compound as part of a diverse screening set, with the understanding that all pharmacological and pharmacokinetic characterization must be performed internally.

Academic Chemical Biology Probes for GABAergic Signaling

Academic groups investigating the role of tonic inhibition mediated by α5-containing GABAA receptors can use this compound as a structurally novel probe, contingent upon the laboratory's capability to validate target engagement through electrophysiological recordings or radioligand binding displacement assays. The compound's commercial availability through research chemical suppliers supports its use in such exploratory studies.

Quote Request

Request a Quote for Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.